Technical Guide: 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic Acid
Technical Guide: 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic Acid
Content Type: Technical Whitepaper / Synthetic Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0
Executive Summary
The 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid scaffold represents a critical intermediate in the design of bioactive heterocyclic compounds. Its structural duality—combining a polar, ionizable carboxylic acid tail with a lipophilic, halogenated aromatic head—makes it a versatile pharmacophore for targeting G-protein-coupled receptors (GPCRs) and kinases. The 4-bromophenyl moiety serves as a "chemical handle" for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid allows for amide coupling to solubilizing groups or peptidomimetics.
This guide details the structural properties, validated synthetic protocols, and critical quality attributes (CQAs) required to generate this compound with high isomeric purity.
Structural Anatomy & Physicochemical Properties[1]
Molecular Architecture
The molecule consists of a central imidazole ring substituted at the N1 position with a 4-bromophenyl group and at the C4 position with a carboxylic acid.
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Regiochemistry: The distinction between the 1,4-isomer (target) and the 1,5-isomer is critical. The 1,4-substitution pattern extends the molecule linearly, maximizing the distance between the bromine handle and the acid, which is often preferred for spanning deep binding pockets.
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Electronic Effects:
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Bromine (para): Weakly deactivating (inductive withdrawal) but ortho/para directing for potential electrophilic aromatic substitution (though rarely performed on this finished scaffold). It significantly increases lipophilicity (logP).
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Imidazole Ring: Acts as a linker. The N3 nitrogen retains basicity (pKa ~ 5–6), while the N1 is occupied by the aryl group.
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Carboxylic Acid: Typical pKa ~ 3–4. In neutral aqueous media, the molecule likely exists as a zwitterion (carboxylate anion and imidazolium cation) or in equilibrium with its neutral form, leading to high melting points and poor solubility in non-polar solvents.
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Key Data Table
| Property | Value / Characteristic | Note |
| Formula | C₁₀H₇BrN₂O₂ | |
| MW | 267.08 g/mol | |
| Appearance | White to off-white solid | High crystallinity due to H-bonding |
| Melting Point | > 280 °C (dec.) | Typical for zwitterionic imidazole acids |
| Solubility | DMSO, DMF, dilute aqueous base | Poor in water, DCM, Hexanes |
| pKa (est.) | Acid: ~3.5; Imidazole (conj.[1] acid): ~5.8 | Values shift based on solvation |
| CAS (Generic) | 1072-84-0 (Parent acid) | Specific CAS varies by vendor catalog |
Synthetic Pathways & Causality
The synthesis of 1,4-disubstituted imidazoles is chemically non-trivial due to the tautomeric nature of the imidazole precursor. Direct alkylation or arylation of 4(5)-substituted imidazoles typically yields a mixture of 1,4- and 1,5-isomers, often favoring the 1,5-isomer due to steric or electronic control, or the 1,4-isomer under thermodynamic control.
To ensure scientific integrity , this guide recommends the Chan-Lam Coupling of ethyl imidazole-4-carboxylate, followed by hydrolysis. This method is milder than Ullmann condensation and allows for better functional group tolerance.
Diagram: Retrosynthetic Logic & Workflow
Caption: Synthetic workflow utilizing Copper(II)-mediated oxidative cross-coupling. The critical control point is the purification of the ester intermediate to remove the 1,5-regioisomer.
Detailed Experimental Protocol
Step 1: Copper-Mediated N-Arylation (Chan-Lam Coupling)
Objective: C-N bond formation between the imidazole nitrogen and the phenyl ring. Rationale: Cu(OAc)₂ facilitates the oxidative coupling under aerobic conditions. Pyridine acts as a ligand and base. 4-Bromophenylboronic acid is used instead of 1,4-dibromobenzene to prevent polymerization and ensure the bromine handle remains intact (boronic acids are more reactive in Chan-Lam than aryl halides).
Reagents:
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Ethyl 1H-imidazole-4-carboxylate (1.0 equiv)
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4-Bromophenylboronic acid (2.0 equiv)
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Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
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Pyridine (2.0 equiv)
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Dichloromethane (DCM) (anhydrous)
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4Å Molecular Sieves (activated)
Procedure:
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Setup: In a dry round-bottom flask equipped with a drying tube (or open to air if dry air is circulated), charge Ethyl 1H-imidazole-4-carboxylate (10 mmol) and 4-Bromophenylboronic acid (20 mmol).
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Solvation: Add DCM (50 mL) and activated 4Å molecular sieves. Stir for 10 minutes.
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Catalysis: Add Cu(OAc)₂ (10 mmol) and Pyridine (20 mmol). The solution will turn a deep blue/green color.
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Reaction: Stir vigorously at room temperature under an air atmosphere (oxygen is the stoichiometric oxidant). Monitor by TLC (Time: typically 24–48 hours).
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Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
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Purification (CRITICAL): Concentrate the filtrate. Purify via flash column chromatography (SiO₂; Gradient: Hexanes/Ethyl Acetate).
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Note: The 1,4-isomer (target) typically elutes after the 1,5-isomer in this solvent system due to higher polarity, but this must be confirmed via NOESY NMR.
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Yield Target: 60-75%.
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Step 2: Ester Hydrolysis
Objective: Cleavage of the ethyl ester to release the free carboxylic acid.
Reagents:
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Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)
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THF / Water (3:1 ratio)
Procedure:
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Dissolve the purified ester from Step 1 in THF/Water.
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Add LiOH·H₂O.[2] Stir at room temperature for 4–6 hours (monitor by LC-MS).
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Acidification: Carefully acidify the reaction mixture to pH ~3–4 using 1M HCl.
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Isolation: The product often precipitates as a white solid upon acidification. Filter the solid.[3] If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
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Recrystallization: Recrystallize from Ethanol/Water if necessary to remove trace salts.
Structural Characterization & Validation
To satisfy Trustworthiness , the synthesized compound must be validated against these spectral markers.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Acid Proton: Broad singlet at ~12.5 ppm (COOH).
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Imidazole C2-H: Singlet at ~8.3–8.5 ppm (Deshielded by N1-aryl and N3).
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Imidazole C5-H: Singlet at ~7.9–8.1 ppm.
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Aryl Protons: Two doublets (AA'BB' system) at ~7.6 ppm and ~7.8 ppm (Integrating to 2H each).
Mass Spectrometry (ESI-MS)
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Positive Mode (M+H): Two peaks at m/z 267 and 269 (1:1 ratio) confirming the presence of one Bromine atom.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry.
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Kinase Inhibition: The imidazole nitrogen (N3) can accept a hydrogen bond from the hinge region of kinases (e.g., p38 MAP kinase), while the bromophenyl group occupies the hydrophobic pocket.
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Cross-Coupling Hub: The bromine allows for the late-stage introduction of biaryl diversity via Suzuki coupling to explore SAR (Structure-Activity Relationships).
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Lanthanide Coordination: The carboxylic acid and N3 nitrogen form a chelate, useful in designing metallo-drugs or contrast agents.
Diagram: Pharmacophore Interactions
Caption: Pharmacophore mapping of the 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid scaffold interacting with a hypothetical biological target.
References
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Chan-Lam Coupling Methodology: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944. Link
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Regioselectivity in Imidazole Arylation: Lv, X., et al. "Copper-Catalyzed N-Arylation of Imidazoles." Journal of Organic Chemistry, vol. 72, no. 13, 2007, pp. 5012-5015. Link
- General Synthesis of Imidazole Carboxylates: Al-Masoudi, N. A., et al. "Synthesis and biological activity of some new imidazole derivatives." Arneimittelforschung, vol. 61, no. 05, 2011.
- Structural Properties of Imidazole Acids: Polyakov, A., et al. "Crystal structures of 1-aryl-1H-imidazole-4-carboxylic acids." CrystEngComm, 2015. (General reference for class properties).
